molecular formula C11H14N8O3 B12406371 (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

Cat. No.: B12406371
M. Wt: 306.28 g/mol
InChI Key: ZWAWGGXJJYMAJA-FQGVDISHSA-N
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Description

(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a purine derivative. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of the azido group: This step often involves the use of azidation reagents such as sodium azide under specific conditions to introduce the azido functionality.

    Attachment of the purine derivative: This is typically done through nucleophilic substitution reactions where the purine derivative is introduced to the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.

    Substitution: Reagents like triphenylphosphine (PPh3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as aldehydes and carboxylic acids.
  • Reduced derivatives such as amines.
  • Substituted derivatives with various functional groups replacing the azido group.

Scientific Research Applications

(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The purine derivative can interact with nucleic acids, potentially affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(amino)purin-9-yl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.

    (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(ethylamino)purin-9-yl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

The presence of the methylamino group in (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol provides unique chemical properties, such as increased stability and specific reactivity, which can be advantageous in certain applications compared to its analogs.

Properties

Molecular Formula

C11H14N8O3

Molecular Weight

306.28 g/mol

IUPAC Name

(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C11H14N8O3/c1-13-9-7-10(15-3-14-9)19(4-16-7)11-8(21)6(17-18-12)5(2-20)22-11/h3-6,8,11,20-21H,2H2,1H3,(H,13,14,15)/t5-,6?,8+,11-/m1/s1

InChI Key

ZWAWGGXJJYMAJA-FQGVDISHSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O

Origin of Product

United States

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